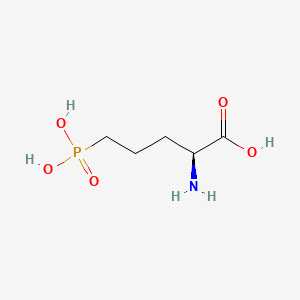

DL-AP5

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-67-7 | |

| Record name | L-2-Amino-5-phosphopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of L-AP5 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. A key player in many forms of synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor. L-2-amino-5-phosphonopentanoic acid (L-AP5), and more potently its D-isomer (D-AP5), are selective antagonists of the NMDA receptor. By competitively inhibiting the glutamate binding site on the NMDA receptor, AP5 serves as a critical pharmacological tool to investigate the mechanisms underlying synaptic plasticity. This technical guide provides an in-depth overview of the role of L-AP5 and its isomers in synaptic plasticity, with a focus on its application in research, detailed experimental protocols, and the underlying signaling pathways.

Introduction to L-AP5 and NMDA Receptor Antagonism

L-AP5 is the less active isomer of the selective NMDA receptor antagonist, 2-amino-5-phosphonopentanoic acid (AP5). The D-isomer, D-AP5, exhibits significantly higher potency in blocking NMDA receptor function and is therefore more commonly used in studies of synaptic plasticity.[1] AP5 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2][3] This blockade prevents the influx of Ca²⁺ through the NMDA receptor channel, a critical event for the induction of both long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity.[4][5] The racemic mixture, DL-AP5, is also frequently utilized in research.[1][3]

Quantitative Data: Potency and Concentrations

The efficacy of AP5 isomers in blocking NMDA receptor-mediated processes is concentration-dependent. The following table summarizes key quantitative data regarding the potency and working concentrations of D-AP5 and L-AP5.

| Compound | Target | Potency | Typical Working Concentration | Notes |

| D-AP5 | NMDA Receptor (Glutamate Site) | High (approx. 52-fold higher than L-AP5)[1] | 25-100 µM[3][6] | The more active and commonly used isomer for blocking NMDA-dependent synaptic plasticity.[5] |

| L-AP5 | NMDA Receptor (Glutamate Site) | Low[1] | Not typically used for NMDA receptor blockade | Also acts as an agonist at the quisqualate-sensitized AP6 site. |

| This compound | NMDA Receptor (Glutamate Site) | Moderate | 50-100 µM[3] | A racemic mixture of the D- and L-isomers. |

Role in Long-Term Potentiation (LTP)

Long-term potentiation is a persistent strengthening of synapses based on recent patterns of activity. The induction of many forms of LTP, particularly in the hippocampus, is critically dependent on the activation of NMDA receptors.

Mechanism of LTP Inhibition

High-frequency stimulation of presynaptic neurons leads to a significant release of glutamate, which activates AMPA receptors and depolarizes the postsynaptic membrane. This depolarization removes the Mg²⁺ block from the NMDA receptor channel, allowing for Ca²⁺ influx upon glutamate binding. The subsequent rise in intracellular Ca²⁺ triggers a cascade of signaling events leading to the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.

D-AP5, by blocking the glutamate binding site on the NMDA receptor, prevents this critical Ca²⁺ influx, thus inhibiting the induction of LTP.[4][5] This effect has been demonstrated in numerous studies, solidifying the central role of NMDA receptors in this form of synaptic plasticity.[7][8]

Diagram 1: Inhibition of Long-Term Potentiation (LTP) by D-AP5.

Role in Long-Term Depression (LTD)

Long-term depression is a long-lasting reduction in the efficacy of synaptic transmission. Similar to LTP, certain forms of LTD are also dependent on the activation of NMDA receptors.

Mechanism of LTD Inhibition

Low-frequency stimulation can lead to a modest, yet prolonged, increase in postsynaptic Ca²⁺ levels through NMDA receptors. This smaller and more sustained rise in Ca²⁺ activates different downstream signaling pathways compared to the large, transient increase seen in LTP, ultimately leading to the removal of AMPA receptors from the synapse and a weakening of synaptic strength. D-AP5 can also block the induction of this form of LTD by preventing the necessary Ca²⁺ entry through NMDA receptors.[4]

Diagram 2: Inhibition of Long-Term Depression (LTD) by D-AP5.

Experimental Protocols

The use of AP5 to study synaptic plasticity typically involves electrophysiological recordings from brain slices. The following is a generalized protocol for investigating the effect of D-AP5 on LTP in hippocampal slices.

Preparation of Hippocampal Slices

-

Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut the hippocampus into 300-400 µm thick slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

Electrophysiological Recording

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

Induction of LTP and Application of D-AP5

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

In the experimental group, perfuse the slice with aCSF containing D-AP5 (e.g., 50 µM) for a period before and during the HFS.

-

Following the HFS, wash out the D-AP5 and continue to record fEPSPs for at least 60 minutes to assess the induction and maintenance of LTP.

-

In the control group, the same HFS protocol is delivered without the application of D-AP5.

Diagram 3: Experimental workflow for studying the effect of D-AP5 on LTP.

Conclusion

L-AP5 and its more potent isomer, D-AP5, are indispensable tools in the field of neuroscience for elucidating the mechanisms of synaptic plasticity. Their selective antagonism of the NMDA receptor allows researchers to dissect the role of this receptor in processes such as LTP and LTD, which are fundamental to learning and memory. A thorough understanding of the pharmacology of AP5 and its application in well-defined experimental protocols is essential for advancing our knowledge of synaptic function and for the development of novel therapeutics targeting glutamatergic signaling.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. AP5 - Wikipedia [en.wikipedia.org]

- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

The Discovery and Evolution of NMDA Receptor Antagonists: A Technical Guide

An In-depth Exploration of the Core Science for Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory glutamatergic neurotransmission, has been a focal point of neuroscientific research for decades. Its role in synaptic plasticity, learning, and memory is profound, yet its overactivation is implicated in a range of neuropathological conditions. This has driven a relentless search for compounds that can modulate its activity. This technical guide provides a comprehensive overview of the discovery and history of NMDA receptor antagonists, detailing the key scientific milestones, experimental methodologies, and the pharmacological data that have defined this critical field of drug development.

Early Discoveries and the Dawn of NMDA Receptor Pharmacology

The journey into understanding NMDA receptor antagonism began not with a targeted search, but with the observation of the peculiar psychoactive effects of certain compounds. Phencyclidine (PCP), initially synthesized in 1956 by Parke-Davis as an anesthetic agent, was one of the first substances later identified as an NMDA receptor antagonist.[1] Its use in humans was short-lived due to its profound psychotomimetic side effects, including hallucinations and delirium.[1]

In the early 1980s, the seminal work of David Lodge and his colleagues established that the dissociative effects of PCP and the related anesthetic, ketamine, were mediated through their action as non-competitive antagonists at a newly characterized glutamate receptor subtype, the NMDA receptor.[1] This discovery was a pivotal moment, linking a specific molecular target to a distinct pharmacological and behavioral profile.

The Rise of Diverse Antagonist Classes

Following these initial discoveries, the field rapidly expanded, leading to the identification and development of several distinct classes of NMDA receptor antagonists, each with a unique mechanism of action.

Competitive Antagonists

The first truly selective NMDA receptor antagonists to be developed were competitive antagonists. These compounds, such as D-2-amino-5-phosphonopentanoate (AP5 or APV) and its longer-chain analogue, D-2-amino-7-phosphonoheptanoate (AP7), act by directly competing with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor.[2][3] While invaluable as research tools for elucidating the physiological roles of the NMDA receptor, their therapeutic potential was limited. To be effective, they required high concentrations to outcompete the elevated glutamate levels present in pathological states, which also led to the blockade of normal synaptic transmission and unacceptable side effects.

Uncompetitive and Non-competitive Channel Blockers

This class of antagonists binds to a site within the ion channel of the NMDA receptor, physically occluding the passage of ions. Their action is "use-dependent," meaning the channel must first be opened by the binding of both glutamate and the co-agonist glycine for the antagonist to gain access to its binding site.

-

Phencyclidine (PCP) and Ketamine: As mentioned, these were the prototypic uncompetitive channel blockers. Ketamine, developed in 1962, proved to be a safer anesthetic than PCP due to its faster metabolism and lower incidence of severe psychotomimetic effects.[4] More recently, the rapid antidepressant effects of sub-anesthetic doses of ketamine have revolutionized the treatment of major depressive disorder.[5][6]

-

Dizocilpine (MK-801): Discovered by a team at Merck in 1982, MK-801 is a highly potent and selective uncompetitive NMDA receptor antagonist.[7] Its high affinity and slow off-rate made it an exceptional tool for preclinical research. However, it also produced significant neurotoxic effects, known as Olney's lesions, in animal models, precluding its clinical development.[1]

-

Memantine: In contrast to the high-affinity channel blockers, memantine is a low-to-moderate affinity, uncompetitive antagonist with rapid blocking and unblocking kinetics.[8] This unique pharmacological profile allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with neurodegenerative diseases like Alzheimer's, while sparing normal synaptic transmission.[9][10] This "neuroprotective" action without the severe side effects of other channel blockers led to its approval for the treatment of moderate-to-severe Alzheimer's disease.[11]

Glycine Site Antagonists

A significant breakthrough in NMDA receptor pharmacology was the discovery of a co-agonist binding site for glycine (or D-serine) on the GluN1 subunit, which is essential for receptor activation.[12] This finding opened up a new avenue for receptor modulation. Glycine site antagonists, such as kynurenic acid and more potent synthetic derivatives, were developed to block this co-agonist site, thereby preventing receptor activation.[13] This class of antagonists offered a more subtle way to modulate NMDA receptor function and has been explored for various therapeutic indications.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for key NMDA receptor antagonists. These values represent the concentration of the drug required to bind to 50% of the receptors (Ki) or to inhibit the receptor's function by 50% (IC50). Lower values indicate higher potency.

| Compound | Class | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |

| Phencyclidine (PCP) | Uncompetitive Channel Blocker | 59 (vs. [3H]dizocilpine) | - | Rat Brain | [1] |

| 313 (vs. [3H]dizocilpine) | - | Rat Striatum | [14] | ||

| Ketamine | Uncompetitive Channel Blocker | ~7000 (high affinity site) | ~3600 (high affinity) | Rat Brain | [15] |

| ~100000 (low affinity site) | ~102000 (low affinity) | Rat Brain | [15] | ||

| 55 (for D2High receptor) | - | Human Cloned | [14] | ||

| Dizocilpine (MK-801) | Uncompetitive Channel Blocker | 2-14 | 13-38 | Rat Brain | [15] |

| 37.2 (Kd) | - | Rat Brain Membranes | [16] | ||

| Memantine | Uncompetitive Channel Blocker | - | 1000-3000 | In vitro | [8] |

| - | 500-1000 | - | [17] | ||

| D-AP5 (D-APV) | Competitive Antagonist | - | - | - | |

| D-AP7 | Competitive Antagonist | - | - | - | |

| Ifenprodil | Non-competitive (GluN2B selective) | - | 300 | Neonatal Rat Forebrain | [16] |

Note: Binding affinities and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Key Experimental Protocols

The characterization of NMDA receptor antagonists has relied on a variety of sophisticated experimental techniques. The following are outlines of two of the most fundamental methods.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for its receptor.

Objective: To measure the binding of a radiolabeled ligand (e.g., [3H]dizocilpine) to the NMDA receptor in the presence of varying concentrations of an unlabeled antagonist.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which contain the NMDA receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through the NMDA receptor channel and the effect of antagonists on this flow.

Objective: To record the electrical currents mediated by NMDA receptors in a single neuron and to quantify the blocking effect of an antagonist.

Methodology:

-

Cell Preparation: Neurons are either cultured or acutely dissociated from brain tissue slices.

-

Patch Pipette: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment of the neuron.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The neuron's membrane potential is held at a constant level (voltage-clamped) by the patch-clamp amplifier.

-

NMDA Receptor Activation: NMDA is applied to the neuron, causing the NMDA receptor channels to open and allowing ions to flow into the cell. This ion flow is measured as an electrical current.

-

Antagonist Application: The antagonist is then applied, and the reduction in the NMDA-evoked current is measured.

-

Data Analysis: By applying different concentrations of the antagonist, a dose-response curve can be constructed to determine the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in NMDA receptor pharmacology.

Caption: NMDA Receptor Signaling Pathway.

Caption: Classification of NMDA Receptor Antagonists.

Caption: Experimental Workflow for Antagonist Screening.

Conclusion and Future Directions

The history of NMDA receptor antagonists is a testament to the intricate relationship between basic neuroscience research and clinical drug development. From the serendipitous discovery of PCP's effects to the rational design of compounds like memantine, our understanding of the NMDA receptor and its modulation has evolved dramatically. The diverse classes of antagonists that have been developed, each with its unique pharmacological profile, have not only provided powerful tools for dissecting the complexities of glutamatergic neurotransmission but have also led to breakthrough therapies for conditions ranging from depression to Alzheimer's disease.

Future research will likely focus on developing antagonists with greater subunit selectivity, allowing for the fine-tuning of NMDA receptor activity in specific neuronal circuits while minimizing off-target effects. The continued exploration of the therapeutic potential of these compounds holds great promise for addressing a wide range of unmet medical needs in neurology and psychiatry.

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Competitive (AP7) and non‐competitive (MK‐801) NMDA receptor antagonists differentially alter glucose utilization in rat cortex | Semantic Scholar [semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Memantine hydrochloride: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Memantine: MedlinePlus Drug Information [medlineplus.gov]

- 12. youtube.com [youtube.com]

- 13. Discovery of NMDA Glycine Site Inhibitors from the Chemical Universe Database GDB | Semantic Scholar [semanticscholar.org]

- 14. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Memantine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacological Profile of (S)-2-amino-5-phosphonopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phosphonopentanoic acid, commonly known as (S)-AP5 or D-AP5, is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to specifically inhibit the glutamate binding site on the NMDA receptor has made it an invaluable tool in neuroscience research for elucidating the roles of NMDA receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-AP5, including its mechanism of action, receptor binding affinity, and in vitro and in vivo effects. Detailed experimental protocols and visual representations of key pathways are included to facilitate its application in a research setting.

Core Pharmacological Profile

(S)-AP5 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. By competing with the endogenous agonist glutamate, (S)-AP5 prevents the conformational changes required for channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions. This selective antagonism allows for the specific investigation of NMDA receptor-mediated synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of (S)-AP5's pharmacological activity.

Table 1: Receptor Binding Affinity and Potency of (S)-AP5

| Parameter | Value | Species/Tissue | Radioligand/Agonist | Citation |

| Ki | 1.4 µM | - | - | |

| IC50 | 3.7 µM | Rat Cortical Wedges | NMDA | - |

| Potency Ratio (D- vs L-isomer) | ~52-fold higher for D-isomer | - | - | [1] |

Table 2: Physicochemical Properties of (S)-AP5

| Property | Value | Citation |

| Molecular Formula | C5H12NO5P | [2] |

| Molecular Weight | 197.13 g/mol | [2] |

| CAS Number | 79055-68-8 | [2] |

Signaling Pathways and Mechanisms

NMDA Receptor Antagonism by (S)-AP5

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor is a prerequisite for its activation. (S)-AP5 competitively inhibits the binding of glutamate, thereby preventing the opening of the ion channel.

Workflow for Determining Competitive Antagonism

Schild analysis is a classical pharmacological method used to differentiate between competitive and non-competitive antagonism. It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of (S)-AP5 on NMDA receptor-mediated currents in neurons.

Materials:

-

Brain slice preparation (e.g., hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch pipettes (3-5 MΩ)

-

Micromanipulator

-

Amplifier and data acquisition system

-

(S)-AP5

-

NMDA

Protocol:

-

Prepare acute brain slices from the desired region.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Visually identify a neuron for recording using a microscope.

-

Approach the neuron with a patch pipette filled with intracellular solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by puffing NMDA onto the neuron.

-

Bath-apply (S)-AP5 at the desired concentration.

-

After a stable baseline is achieved in the presence of (S)-AP5, re-apply NMDA and record the EPSCs.

-

Compare the amplitude of the NMDA-evoked currents before and after (S)-AP5 application to determine the degree of inhibition.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-AP5 for the NMDA receptor.

Materials:

-

Brain tissue homogenate (e.g., cortex)

-

Radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653)

-

(S)-AP5

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Prepare brain membrane homogenates.

-

In a series of tubes, add a fixed concentration of the radiolabeled antagonist.

-

Add increasing concentrations of unlabeled (S)-AP5 to competitively displace the radioligand.

-

Add the brain membrane preparation to each tube and incubate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of (S)-AP5 to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular concentration of (S)-AP5 in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

HPLC system for analysis

-

(S)-AP5 for infusion

Protocol:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals using a fraction collector.

-

Administer (S)-AP5 systemically or directly into the brain via reverse dialysis through the probe.

-

Continue collecting dialysate samples to measure the concentration of (S)-AP5 over time.

-

Analyze the dialysate samples using HPLC to quantify the concentration of (S)-AP5.

Morris Water Maze

Objective: To assess the effect of (S)-AP5 on spatial learning and memory.

Materials:

-

Circular pool filled with opaque water

-

Escape platform

-

Video tracking system

-

(S)-AP5

Protocol:

-

Acquisition Phase:

-

Place a hidden platform in one quadrant of the pool.

-

For several consecutive days, give the animal multiple trials per day to find the platform from different starting locations.

-

Administer (S)-AP5 or vehicle prior to the training sessions.

-

Record the time it takes for the animal to find the platform (escape latency) and the path taken.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform from the pool.

-

Place the animal in the pool for a single trial and allow it to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Analysis:

-

Compare the escape latencies during the acquisition phase between the (S)-AP5 and vehicle-treated groups.

-

Compare the time spent in the target quadrant during the probe trial between the two groups. A significant reduction in performance in the (S)-AP5 group indicates an impairment in spatial learning and memory.[3]

-

Conclusion

(S)-2-amino-5-phosphonopentanoic acid is a potent and selective competitive antagonist of the NMDA receptor. Its well-characterized pharmacological profile and the availability of established experimental protocols make it an indispensable tool for investigating the multifaceted roles of NMDA receptors in neuroscience. This guide provides a foundational resource for researchers utilizing (S)-AP5 in their studies, from in vitro mechanistic investigations to in vivo behavioral paradigms.

References

Chemical and physical properties of L-2-amino-5-phosphonopentanoic acid

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental methodologies for L-2-amino-5-phosphonopentanoic acid (L-AP5). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

L-2-amino-5-phosphonopentanoic acid (L-AP5) is the L-enantiomer of 2-amino-5-phosphonopentanoic acid. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. While the D-isomer (D-AP5) is the more potent antagonist, L-AP5 is also a valuable tool for studying NMDA receptor function.[1][2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of L-2-amino-5-phosphonopentanoic acid and its related isomers. Data for the L-isomer is often less reported than for the more active D-isomer or the racemic DL-mixture.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₅H₁₂NO₅P | L, D, DL | [3] |

| Molecular Weight | 197.13 g/mol | L, D, DL | [3] |

| CAS Number | 79055-67-7 | L | |

| 79055-68-8 | D | [4] | |

| 76326-31-3 | DL | [5] | |

| Melting Point | 238-245 °C | DL | [3] |

| pKa (Predicted) | 2.46 ± 0.10 | DL | [3] |

| Solubility | Soluble to 100 mM in water | L | |

| 5.6 mg/mL in water | DL | ||

| 4 mg/mL in 0.1 M NaOH | DL | ||

| 50 mg/mL in 1 M NH₄OH | DL | ||

| 9 mg/mL in water | D | [6] | |

| 50 mg/mL in 1 M NH₄OH | D | [6] | |

| Appearance | White solid | L, D, DL |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for L-2-amino-5-phosphonopentanoic acid are not widely available in public databases. Researchers should expect to perform their own analytical characterization upon synthesis or acquisition. A 31P NMR spectrum for the D-isomer is available on PubChem.[7]

Biological Activity and Mechanism of Action

L-AP5 is a competitive antagonist at the glutamate binding site of the NMDA receptor.[5] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ ions into the postsynaptic neuron. This calcium influx is a critical trigger for a variety of intracellular signaling cascades involved in synaptic plasticity, learning, and memory.

By competitively inhibiting the binding of glutamate, L-AP5 prevents the opening of the NMDA receptor channel, thereby blocking the downstream signaling events. The D-isomer, D-AP5, is significantly more potent in this regard.[1]

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of L-AP5.

Experimental Protocols

Synthesis of L-2-amino-5-phosphonopentanoic Acid

A detailed, step-by-step experimental protocol for the enantioselective synthesis of L-2-amino-5-phosphonopentanoic acid from a readily available, peer-reviewed source is not publicly available at this time. However, the scientific literature describes various strategies for the asymmetric synthesis of α-aminophosphonic acids. These methods often involve the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry. One published approach describes the enantioselective synthesis of the D-isomer.[8] Researchers seeking to synthesize L-AP5 would need to adapt such methodologies, likely starting from an L-amino acid precursor or employing a chiral catalyst that favors the formation of the L-enantiomer.

In Vitro Electrophysiological Recording

The following is a representative protocol for assessing the antagonist activity of L-AP5 on NMDA receptors in brain slices using whole-cell patch-clamp electrophysiology.

Objective: To measure the effect of L-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Brain slices (e.g., from hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Recording pipette filled with internal solution

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

-

L-2-amino-5-phosphonopentanoic acid (L-AP5) stock solution

-

NMDA receptor agonist (e.g., NMDA)

-

AMPA and GABA receptor antagonists (e.g., CNQX and picrotoxin)

Procedure:

-

Prepare acute brain slices from the desired brain region.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Voltage-clamp the neuron at a holding potential of, for example, -70 mV.

-

To isolate NMDA receptor currents, add AMPA and GABA receptor antagonists to the aCSF.

-

Evoke synaptic responses by electrical stimulation of afferent fibers.

-

To measure the NMDA receptor-mediated component of the EPSC, depolarize the neuron to a positive potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.

-

Record baseline NMDA receptor-mediated EPSCs.

-

Bath-apply L-AP5 at the desired concentration and continue to record EPSCs.

-

Observe the reduction in the amplitude of the NMDA receptor-mediated EPSC in the presence of L-AP5.

-

Wash out the L-AP5 with aCSF and observe the recovery of the EPSC.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the electrophysiological experiment described above.

Applications in Research and Drug Development

L-AP5, along with its more potent D-isomer, is a critical pharmacological tool for:

-

Investigating the role of NMDA receptors in synaptic plasticity: L-AP5 is widely used to block long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[5]

-

Isolating other glutamate receptor subtypes: By blocking NMDA receptors, researchers can study the function of AMPA and kainate receptors in isolation.

-

Studying the pathophysiology of neurological disorders: NMDA receptor dysfunction is implicated in a range of conditions, including epilepsy, stroke, and neurodegenerative diseases. L-AP5 can be used in animal models to probe the involvement of these receptors.

-

As a reference compound in drug screening: L-AP5 serves as a standard antagonist in assays designed to identify new modulators of the NMDA receptor.

Conclusion

L-2-amino-5-phosphonopentanoic acid is a valuable research tool for the neuroscience and drug discovery communities. Its selective antagonism of the NMDA receptor allows for the targeted investigation of this critical component of excitatory neurotransmission. While more detailed physicochemical data and a standardized synthesis protocol for the L-isomer would be beneficial, the information provided in this guide serves as a solid foundation for its application in a research setting.

References

- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. DL-2-Amino-5-phosphonopentanoic acid / DL-APV / DL-2-Amino-5-phosphonovaleric acid [bioprocessonline.com]

- 3. DL-2-AMINO-5-PHOSPHONOPENTANOIC ACID | 76326-31-3 [chemicalbook.com]

- 4. CID 159696543 | C10H24N2O10P2 | CID 159696543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AP5 - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (R)-2-Amino-5-phosphonopentanoic acid | C5H12NO5P | CID 135342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Impact of (S)-2-amino-5-phosphonopentanoic Acid on Learning: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of (S)-2-amino-5-phosphonopentanoic acid (S-AP5) on learning and memory. S-AP5, the active enantiomer of AP5, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the molecular machinery of learning and memory. This document synthesizes key findings from seminal studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a valuable resource for researchers in neuroscience and drug development.

Core Findings: S-AP5 Impairs Spatial Learning in a Dose-Dependent Manner

A substantial body of evidence demonstrates that the administration of S-AP5 impairs specific forms of learning, most notably spatial learning, in a dose-dependent manner. This effect is strongly correlated with the blockade of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural substrate for learning and memory.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of D-AP5 (the biologically active enantiomer, equivalent to S-AP5) on spatial learning performance in the Morris water maze task, as reported in key studies.

Table 1: Dose-Dependent Effect of D-AP5 on Spatial Learning in the Morris Water Maze

| D-AP5 Concentration (infused) | Mean Escape Latency (seconds) | Reference |

| 0 mM (aCSF control) | ~20 | [1] |

| 10 mM | ~30 | [1] |

| 25 mM | ~40 | [1] |

| 50 mM | ~50 | [1] |

Data are approximated from graphical representations in the cited literature and represent performance after several days of training.

Table 2: Effect of D,L-AP5 on Spatial Bias in the Morris Water Maze Transfer Test

| Treatment Group | Time in Training Quadrant (%) | Reference |

| Saline Control | ~35% | [2] |

| D,L-AP5 | ~25% (chance level) | [2] |

The transfer test measures memory retention by assessing the time spent in the quadrant where the platform was previously located.

Mechanism of Action: NMDA Receptor Antagonism and Blockade of Long-Term Potentiation

S-AP5 exerts its effects on learning by competitively inhibiting the binding of the neurotransmitter glutamate to the NMDA receptor. The activation of NMDA receptors is a critical step in the induction of LTP in the hippocampus, a brain region essential for spatial memory formation.

During high-frequency synaptic transmission, glutamate release activates AMPA receptors, leading to depolarization of the postsynaptic membrane. This depolarization dislodges a magnesium ion (Mg2+) that normally blocks the NMDA receptor channel. The concurrent binding of glutamate and membrane depolarization allows the NMDA receptor to open, leading to an influx of calcium ions (Ca2+). This rise in intracellular Ca2+ triggers a cascade of signaling events, including the activation of protein kinases such as CaMKII and PKC, which in turn activate transcription factors like CREB. CREB-mediated gene expression leads to the synthesis of proteins that strengthen the synapse, a process known as long-term potentiation. S-AP5 prevents this entire cascade by blocking the initial activation of the NMDA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of S-AP5 on learning.

Chronic Intraventricular Infusion of (S)-AP5 via Osmotic Minipumps

This protocol describes the continuous delivery of S-AP5 into the lateral ventricles of rats, ensuring a steady concentration of the antagonist in the brain.

Materials:

-

(S)-AP5 (or D-AP5)

-

Artificial cerebrospinal fluid (aCSF)

-

Osmotic minipumps (e.g., Alzet)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

Procedure:

-

Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic apparatus.

-

Pump Preparation: Osmotic minipumps are filled with the desired concentration of S-AP5 dissolved in aCSF or with aCSF alone for the control group.

-

Cannula Implantation: A guide cannula is stereotaxically implanted into a lateral ventricle.

-

Pump Implantation: The osmotic minipump is implanted subcutaneously in the dorsal region.

-

Connection: The minipump is connected to the guide cannula via tubing.

-

Recovery: Animals are allowed to recover from surgery before behavioral testing begins.

Morris Water Maze Task for Spatial Learning Assessment

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Apparatus:

-

A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.

-

An escape platform submerged just below the water surface.

-

Various distal visual cues are placed around the room.

-

A video tracking system to record the animal's swim path.

Procedure:

-

Acquisition Phase:

-

Rats are given a set number of trials per day for several consecutive days.

-

For each trial, the rat is placed into the pool at one of four quasi-random starting positions.

-

The rat is allowed to swim freely until it finds the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60 or 120 seconds), it is gently guided to it.

-

The time taken to find the platform (escape latency) and the swim path length are recorded.

-

-

Probe Trial (Transfer Test):

-

After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.

-

The rat is allowed to swim for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.

-

Conclusion

The in vivo administration of (S)-2-amino-5-phosphonopentanoic acid serves as a powerful tool for investigating the role of NMDA receptors in learning and memory. The research overwhelmingly indicates that S-AP5 induces a dose-dependent impairment in spatial learning, an effect that is mechanistically linked to the blockade of hippocampal long-term potentiation. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize S-AP5 in their own investigations into the neurobiology of learning and memory and for professionals involved in the development of novel therapeutics targeting cognitive function.

References

An In-depth Technical Guide on the Cellular Consequences of NMDA Receptor Blockade by L-AP5

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a fundamental component of excitatory neurotransmission in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. L-2-amino-5-phosphonopentanoic acid (L-AP5) is a selective, competitive antagonist used extensively as a biochemical tool to probe the functions of the NMDA receptor. By competitively inhibiting the glutamate-binding site, L-AP5 effectively blocks ion channel activation, preventing calcium (Ca²⁺) influx into the postsynaptic neuron. This guide provides a detailed examination of the downstream cellular consequences of this blockade, focusing on its impact on synaptic plasticity, intracellular signaling cascades, and neuronal viability. We present quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to offer a comprehensive resource for the scientific community.

Introduction: The NMDA Receptor and L-AP5

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block. This property allows it to function as a coincidence detector, integrating presynaptic and postsynaptic activity. Upon activation, the NMDA receptor channel exhibits high permeability to Ca²⁺, which acts as a critical second messenger, initiating a wide array of intracellular signaling pathways.

L-AP5 (also known as L-APV) is a structural analog of glutamate that selectively binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1] This competitive antagonism prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux. The D-isomer (D-AP5) is the more biologically active form, exhibiting a significantly higher potency than the L-isomer. However, racemic mixtures (DL-AP5) and the L-isomer are also used in research.[1] L-AP5 is a fast-acting and potent antagonist in in vitro preparations, typically used at concentrations in the micromolar range (~50 μM) to achieve effective blockade.[1][2]

Core Cellular Consequences of L-AP5 Blockade

The primary consequence of NMDA receptor blockade by L-AP5 is the attenuation of Ca²⁺ influx, which has profound effects on numerous cellular processes.

The most well-documented effect of L-AP5 is the blockade of NMDA receptor-dependent long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory.[3][4][5] High-frequency stimulation of presynaptic neurons normally leads to sustained postsynaptic depolarization, which expels the Mg²⁺ ion from the NMDA receptor pore, allowing for a significant influx of Ca²⁺. This Ca²⁺ surge activates downstream signaling cascades, leading to the insertion of more AMPA receptors into the postsynaptic membrane and enhancing synaptic efficacy.[6] L-AP5 prevents this critical Ca²⁺ entry, thereby blocking the induction of LTP.[3][7][8]

Data Presentation: Dose-Dependent Inhibition of Hippocampal LTP by D-AP5

The following table summarizes data on the concentration-dependent inhibition of LTP by D-AP5. The IC₅₀, the concentration at which 50% of the maximal inhibitory effect is observed, provides a quantitative measure of the antagonist's potency.

| Parameter | Value | Description | Reference |

| IC₅₀ for LTP Inhibition | 0.95 µM | A single sigmoidal curve was sufficient to describe the block of LTP by D-AP5. | [7][9] |

| IC₅₀ for STP(1) Inhibition | 0.16 µM | The more sensitive component of short-term potentiation (STP). | [7] |

| IC₅₀ for STP(2) Inhibition | 10.5 µM | The less sensitive component of short-term potentiation (STP). | [7] |

Note: The differential sensitivity of short-term potentiation (STP) components to D-AP5 suggests the involvement of different NMDA receptor subtypes.[7][9]

By preventing the rise in intracellular Ca²⁺, L-AP5 inhibits the activation of numerous Ca²⁺-dependent enzymes and transcription factors. Key signaling pathways affected include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme for LTP induction, CaMKII is activated by Ca²⁺ binding to calmodulin. Its autophosphorylation leads to persistent activity and the phosphorylation of downstream targets, including AMPA receptors. L-AP5 blockade prevents this activation.

-

Protein Kinase C (PKC) and Tyrosine Kinases: These are also implicated in LTP and are modulated by Ca²⁺ levels.

-

cAMP Response Element-Binding Protein (CREB): A transcription factor involved in the late phase of LTP and long-term memory, which requires Ca²⁺-dependent signaling for its phosphorylation and activation.

References

- 1. AP5 - Wikipedia [en.wikipedia.org]

- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of (S)-2-amino-5-phosphonopentanoic Acid Stock Solution

(S)-2-amino-5-phosphonopentanoic acid , also known as D-2-amino-5-phosphonovaleric acid (D-AP5), is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It functions by competing with the glutamate binding site, making it an invaluable tool in neuroscience research for studying NMDA receptor-dependent processes such as synaptic plasticity. This document provides a detailed protocol for the preparation of a stock solution of (S)-2-amino-5-phosphonopentanoic acid for use in various research applications.

Chemical and Physical Properties

A summary of the key quantitative data for (S)-2-amino-5-phosphonopentanoic acid is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 197.13 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility (Water) | 5.6 - 9 mg/mL. Can be soluble up to 100 mM (~19.71 mg/mL). | |

| Solubility (Aqueous) | Soluble in 1 M NH4OH (50 mg/mL) and 0.1 M NaOH (4 mg/mL for the DL form). | [2][3] |

| Storage Temperature | 2-8°C (solid form) | [1] |

| Stock Solution Storage | Aliquot and store at -20°C for up to 6 months. Can be stored at 4°C for several weeks. | [1][3] |

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol outlines the steps to prepare a 50 mM stock solution of (S)-2-amino-5-phosphonopentanoic acid.

Materials:

-

(S)-2-amino-5-phosphonopentanoic acid (D-AP5) powder

-

Nuclease-free water

-

1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH4OH) (optional, to aid dissolution)

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat

Procedure:

-

Safety Precautions: Before starting, ensure you are wearing the appropriate personal protective equipment. (S)-2-amino-5-phosphonopentanoic acid can cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Handle the powder in a well-ventilated area or a chemical fume hood.[5]

-

Calculations: To prepare a 50 mM stock solution, calculate the required mass of (S)-2-amino-5-phosphonopentanoic acid using the following formula: Mass (g) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) For example, to prepare 10 mL of a 50 mM solution: Mass (g) = 0.050 mol/L x 197.13 g/mol x 0.010 L = 0.098565 g Therefore, you will need to weigh out approximately 98.57 mg of the compound.

-

Weighing: Carefully weigh out the calculated amount of (S)-2-amino-5-phosphonopentanoic acid powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder to a volumetric flask.

-

Add a portion of nuclease-free water (e.g., about 7-8 mL for a 10 mL final volume).

-

Gently swirl the flask to dissolve the powder. The compound is soluble in water, but for higher concentrations, gentle warming or the addition of a base may be necessary to achieve complete dissolution.

-

If the compound does not fully dissolve, you can add 1 M NaOH or 1 M NH4OH dropwise while mixing until the solid is completely dissolved. Be mindful of the final pH of your solution, as this may affect your experiments.

-

Once dissolved, add nuclease-free water to reach the final desired volume.

-

-

Aliquoting and Storage:

-

Filter the stock solution through a 0.22 µm syringe filter for sterilization, if required for your application.

-

Dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the name of the compound, concentration, and the date of preparation.

-

For long-term storage, keep the aliquots at -20°C, where they are stable for up to 6 months.[1] For short-term use, solutions can be stored at 4°C for several weeks.[3] The compound is hygroscopic, so ensure containers are well-sealed.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the (S)-2-amino-5-phosphonopentanoic acid stock solution.

Caption: Workflow for preparing a stock solution.

References

Optimal Concentration of L-AP5 for Hippocampal Slice Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Amino-5-phosphonovaleric acid (L-AP5) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), particularly in the hippocampus. As a competitive antagonist at the glutamate binding site, L-AP5 is an invaluable tool for dissecting the role of NMDA receptors in synaptic transmission and plasticity. However, it is crucial to note that the commercially available antagonist is often a racemic mixture (DL-AP5) or the more potent D-isomer (D-AP5). The D-isomer, D-AP5, exhibits a significantly higher affinity for the NMDA receptor, being approximately 52-fold more potent than the L-isomer, L-AP5.[1][2] This disparity in potency is a critical consideration when determining the optimal experimental concentration of L-AP5. While D-AP5 is more commonly utilized for complete NMDA receptor blockade at concentrations around 50 µM, L-AP5 can be employed when a less potent or graded inhibition is desired.[3][4]

Data Presentation: Quantitative Summary of AP5 Isomer Concentrations

The following table summarizes the typically used concentrations of D-AP5 and this compound in hippocampal slice electrophysiology and provides an estimated effective concentration range for L-AP5 based on the known potency difference.

| Compound | Typical Concentration Range (µM) | Primary Application in Hippocampal Slices | Expected Effect | Reference(s) |

| D-AP5 | 25 - 100 | Blocking NMDA receptor-dependent LTP and LTD | Complete blockade of NMDA receptor-mediated currents and plasticity. | [4] |

| This compound | 50 - 200 | Inhibition of NMDA receptor-dependent synaptic plasticity. | Significant to complete blockade of NMDA receptor function. | |

| L-AP5 | 1300 - 5200 (estimated) | Graded or partial inhibition of NMDA receptors. | Partial to complete blockade, requiring significantly higher concentrations than D-AP5. | [1][2] |

Note: The concentration range for L-AP5 is an estimation derived from the ~52-fold lower potency compared to D-AP5. Researchers should empirically determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiological recordings.

Materials:

-

Rodent (rat or mouse)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

-

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

-

Cutting Solution (Sucrose-based): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-glucose. Continuously bubbled with carbogen.

-

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 25 mM D-glucose. Continuously bubbled with carbogen.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform decapitation and rapidly dissect the brain.

-

Submerge the brain in ice-cold, carbogenated cutting solution.

-

Isolate the hippocampus and glue it to the vibratome stage.

-

Cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) with L-AP5 Application

This protocol details the steps for inducing and recording LTP in the CA1 region of the hippocampus and using L-AP5 to assess the NMDA receptor dependence.

Materials:

-

Prepared hippocampal slice

-

Upright microscope with differential interference contrast (DIC) optics

-

Micromanipulators

-

Patch-clamp or field potential amplifier and data acquisition system

-

Stimulating electrode (e.g., concentric bipolar electrode)

-

Recording electrode (glass micropipette filled with aCSF for field recordings)

-

Perfusion system

-

L-AP5 stock solution

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that evokes 30-40% of the maximal fEPSP slope. Record a stable baseline for at least 20 minutes.

-

L-AP5 Application: Switch the perfusion to aCSF containing the desired concentration of L-AP5 (e.g., starting with an estimated concentration and performing a dose-response experiment). Allow the L-AP5 to perfuse for at least 20-30 minutes to ensure equilibration in the tissue.

-

LTP Induction: While continuing to perfuse with the L-AP5 containing aCSF, deliver a high-frequency stimulation (HFS) protocol to induce LTP (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to observe the degree of potentiation.

-

Washout (Optional): To test for reversibility, switch the perfusion back to standard aCSF and continue recording.

-

Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. A significant and sustained increase in the fEPSP slope after HFS in the control condition indicates LTP. The degree of LTP inhibition in the presence of L-AP5 reflects the blockade of NMDA receptors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: NMDA receptor signaling pathway and L-AP5's site of action.

Caption: Experimental workflow for hippocampal slice electrophysiology.

Caption: Logical relationship of L-AP5 concentration and NMDA receptor blockade.

References

Isolating AMPA Receptor-Mediated Currents Using L-AP5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing L-2-Amino-5-phosphonopentanoic acid (L-AP5) to pharmacologically isolate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents in neuronal preparations. L-AP5 is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, making it an invaluable tool for studying the specific contributions of AMPA receptors to synaptic transmission and plasticity.

Introduction

Glutamatergic neurotransmission in the central nervous system is primarily mediated by ionotropic receptors, including AMPA and NMDA receptors. While both are activated by glutamate, they possess distinct biophysical and pharmacological properties. To dissect the individual roles of these receptors, it is crucial to pharmacologically isolate their respective currents. L-AP5 serves as a potent tool for this purpose by selectively blocking NMDA receptors, thereby leaving AMPA receptor-mediated currents intact for electrophysiological analysis. The D-isomer, D-AP5, is the more active antagonist, displaying approximately 52-fold higher potency than the L-isomer, L-AP5. However, L-AP5 is still an effective and commonly used antagonist for isolating AMPA receptor currents.

Mechanism of Action

L-AP5 is a competitive antagonist that binds to the glutamate binding site on the NMDA receptor.[1] This prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that is characteristic of NMDA receptor activation. By blocking the NMDA receptor-mediated component of the excitatory postsynaptic current (EPSC), the remaining current is predominantly mediated by AMPA receptors.

Signaling Pathway of a Glutamatergic Synapse

The following diagram illustrates the key components of a glutamatergic synapse and the site of action for L-AP5.

Caption: Glutamatergic synapse showing L-AP5's antagonistic action on NMDA receptors.

Data Presentation

The following tables summarize the quantitative effects of AP5 on NMDA and AMPA receptor-mediated currents.

Table 1: Effect of AP5 on NMDA Receptor-Mediated Currents

| Concentration of AP5 | % Inhibition of NMDA Current | Cell Type | Reference |

| 50 µM | ~100% | Mouse Insular Cortex Neurons | [2] |

| 100 µM | ~100% | Mouse Insular Cortex Neurons | [2] |

Table 2: AMPA Receptor-Mediated Miniature Excitatory Postsynaptic Current (mEPSC) Amplitude in the Presence of AP5

| Condition | Mean mEPSC Amplitude (pA) | Cell Type | Reference |

| Control | 21.6 ± 0.2 | Cultured Hippocampal Neurons | [3] |

| Chronic AP5 (48h) | 25.5 ± 0.3 | Cultured Hippocampal Neurons | [3] |

Note: Chronic blockade of NMDA receptors can lead to a homeostatic scaling up of AMPA receptor function.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated EPSCs

This protocol outlines the steps for recording AMPA EPSCs from cultured neurons or acute brain slices using whole-cell patch-clamp electrophysiology.

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. Bubbled with 95% O₂/5% CO₂.

-

Intracellular Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. pH adjusted to 7.3.

-

L-AP5 Stock Solution: 50 mM in dH₂O.

-

Picrotoxin: To block GABA-A receptor-mediated inhibitory currents (optional, typically 50-100 µM).

-

Tetrodotoxin (TTX): To block voltage-gated sodium channels and record miniature EPSCs (optional, typically 0.5-1 µM).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (4-8 MΩ).

Procedure:

-

Preparation: Prepare aCSF and intracellular solution. Prepare fresh L-AP5 working solution (e.g., 50 µM in aCSF) from the stock solution. If recording mEPSCs, add TTX to the aCSF. If desired, add picrotoxin to block inhibitory currents.

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Establish Whole-Cell Configuration:

-

Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.

-

Pull a patch pipette and fill it with intracellular solution.

-

Approach a neuron under visual guidance (e.g., DIC microscopy).

-

Apply gentle positive pressure to the pipette and approach the cell.

-

Upon dimpling the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Recording Baseline AMPA + NMDA EPSCs:

-

Clamp the cell at a holding potential of -70 mV.

-

Stimulate presynaptic fibers using a bipolar stimulating electrode to evoke synaptic responses.

-

Record baseline EPSCs, which will be a composite of AMPA and NMDA receptor-mediated currents.

-

-

Application of L-AP5:

-

Perfuse the recording chamber with aCSF containing the desired concentration of L-AP5 (e.g., 50 µM). Allow sufficient time for the drug to equilibrate (typically 5-10 minutes).

-

-

Recording Isolated AMPA EPSCs:

-

Continue to stimulate and record EPSCs. The recorded currents will now be predominantly mediated by AMPA receptors.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the recorded EPSCs before and after L-AP5 application.

-

The difference in the current before and after L-AP5 application represents the NMDA receptor-mediated component.

-

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to isolate AMPA receptor-mediated currents.

References

Application Notes and Protocols for in vivo Microinjection of (S)-2-amino-5-phosphonopentanoic acid (AP5)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-amino-5-phosphonopentanoic acid, commonly known as AP5 or APV, is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts by competitively inhibiting the binding of the neurotransmitter glutamate to the GluN2 subunit of the NMDA receptor.[2][3] This blockade prevents the influx of Ca²⁺ ions through the receptor's channel, a critical step in the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[3][4] Due to its specific mechanism of action, AP5 is a widely used pharmacological tool in neuroscience research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning, memory, and excitotoxicity.[1][5] The D-isomer of AP5 (D-AP5) is the more biologically active form.[2]

These application notes provide a detailed protocol for the in vivo microinjection of AP5 into the hippocampus of rodents, a brain region critically involved in learning and memory.

Data Presentation

Table 1: Recommended in vivo Microinjection Parameters for AP5

| Parameter | Species | Brain Region | Concentration Range | Injection Volume | Infusion Rate | Reference |

| Stereotaxic Coordinates (from Bregma) | Rat | Dorsal Hippocampus | 20-40 nmol | 1 µL | 1 µL/min | [6] |

| Rat | Dorsal Hippocampus | Not Specified | 1 µL | 1 µL/min | [2] | |

| Rat | Hippocampus | Not Specified | 2.5 µL | 1.13 µL/min | ||

| Mouse | Dorsal Hippocampus (Dentate Gyrus) | Not Specified | 50 nL | 4.6 nL/injection (every 10s) | [7] | |

| Mouse | Hippocampus (General) | Not Specified | 50-75 nL | Not Specified | [5] |

Table 2: AP5 Solution Preparation

| Compound | Solvent | Stock Concentration | Storage | Notes |

| D-AP5 | Artificial Cerebrospinal Fluid (aCSF) or Sterile Saline (0.9%) | 10-50 mM | Aliquot and store at -20°C | The D-isomer is the more potent antagonist.[2] |

| DL-AP5 | aCSF or Sterile Saline (0.9%) | 10-50 mM | Aliquot and store at -20°C | Racemic mixture, may require higher concentrations for the same effect as D-AP5. |

Note: The final concentration and volume should be optimized for the specific experimental question and animal model.

Experimental Protocols

Preparation of AP5 Solution

-

Determine the Desired Concentration: Based on literature review and experimental goals, determine the final concentration of AP5 to be injected. For hippocampal studies, concentrations in the millimolar range are often used for acute injections.

-

Weigh the AP5: Accurately weigh the required amount of D-AP5 or this compound powder.

-

Dissolve in Vehicle: Dissolve the AP5 powder in sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline. Gentle warming or vortexing may be required to fully dissolve the compound.

-

Adjust pH: If necessary, adjust the pH of the solution to a physiological range (7.2-7.4).

-

Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility.

-

Storage: Aliquot the sterile solution into single-use vials and store at -20°C until the day of surgery.

Stereotaxic Surgery and Microinjection

This protocol outlines the procedure for a single, acute microinjection of AP5 into the hippocampus. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

-

AP5 solution (prepared as above)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Cannula or injection needle

-

Suturing material

-

Heating pad

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level by checking the dorsoventral (DV) coordinates of bregma and lambda. Apply ophthalmic ointment to the eyes to prevent drying.

-

Surgical Incision: Shave and sterilize the surgical area. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole in the skull over the target injection site. The stereotaxic coordinates for the hippocampus are provided in Table 1.

-

Microinjection:

-

Lower the injection cannula or needle to the predetermined DV coordinate.

-

Infuse the AP5 solution at a slow and controlled rate (see Table 1) to minimize tissue damage and ensure proper diffusion.

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction.

-

-

Closure: Slowly retract the needle. Suture the incision.

-

Post-operative Care: Administer analgesics as required. Monitor the animal during recovery on a heating pad until it is fully ambulatory.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Antagonism by AP5

Caption: AP5 blocks the NMDA receptor, preventing glutamate-mediated Ca²⁺ influx and downstream signaling required for LTP and LTD.

Experimental Workflow for in vivo Microinjection

Caption: Step-by-step workflow for stereotaxic microinjection of AP5.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hippocampus contributes to memory expression during transitive inference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revvity, Inc. (RVTY) Q3 2025 Earnings Call Transcript | Seeking Alpha [seekingalpha.com]

- 7. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]

Application Notes and Protocols for L-AP5 in Neurodegenerative Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-2-Amino-5-phosphonopentanoic acid (L-AP5) is the less active L-isomer of the selective N-methyl-D-aspartate (NMDA) receptor antagonist, D-AP5. While D-AP5 is a potent competitive antagonist at the glutamate binding site of the NMDA receptor, L-AP5 exhibits significantly lower potency. Both isomers are crucial tools in neuroscience research, particularly in the study of synaptic plasticity and excitotoxicity, which are central to the pathology of many neurodegenerative diseases.[1] Over-activation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering downstream signaling cascades that result in neuronal damage and death.[2] By blocking this receptor, AP5 isomers can be used to investigate the role of NMDA receptor-mediated excitotoxicity in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1]

Mechanism of Action:

L-AP5 acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[2][3] Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg2+).[2] Upon sufficient depolarization of the postsynaptic membrane (typically initiated by AMPA receptor activation) and simultaneous binding of glutamate and a co-agonist (glycine or D-serine), the Mg2+ block is relieved, allowing Ca2+ to flow into the neuron.[2][4] This Ca2+ influx is critical for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[1][4] However, excessive or prolonged activation of NMDA receptors leads to excitotoxicity. L-AP5, by competing with glutamate, prevents the opening of the ion channel, thereby inhibiting Ca2+ influx and subsequent excitotoxic cell death pathways.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of AP5 (predominantly the D-isomer, which is more commonly reported) in various experimental models relevant to neurodegenerative disease research.